Mechanism of Action: Trans-Translation Inhibition vs. Membrane Depolarization in Halogenated Congeners
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been characterized as an inhibitor of trans-translation, a ribosome rescue pathway ubiquitous in bacteria [1]. In contrast, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides such as HSGN-220 (MIC 0.5 µg/mL against MRSA) and HSGN-218 (MIC 0.06 µg/mL) do not inhibit trans-translation but instead act through membrane depolarization and perturbation of menaquinone biosynthesis [2]. This mechanistic bifurcation within the same scaffold means the target compound is functionally non-interchangeable with its halogenated analogs for studies focused on ribosomal rescue pathways.
| Evidence Dimension | Mechanism of antibacterial action |
|---|---|
| Target Compound Data | Trans-translation inhibitor (ribosome rescue pathway); active against Legionella pneumophila |
| Comparator Or Baseline | HSGN-220: Membrane depolarizer, menaquinone biosynthesis regulator (MIC 0.5 µg/mL against MRSA); HSGN-218: Membrane depolarizer (MIC 0.06 µg/mL); KKL-35: Trans-translation inhibitor (IC50 0.9 µM, broad-spectrum including Gram-positive) |
| Quantified Difference | Qualitative mechanism divergence despite identical core scaffold; no quantitative trans-translation IC50 available for target compound |
| Conditions | AntibioticDB classification; mechanism inferred from trans-translation inhibitor designation and Legionella pneumophila activity [1]; HSGN-220/218 mechanism from proteomics and RNA expression analysis in S. aureus [2] |
Why This Matters
For researchers studying trans-translation as a drug target, the target compound provides a distinct mechanistic probe that avoids the confounding membrane-active properties of halogenated congeners.
- [1] AntibioticDB. Compound Entry: N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Mechanism of action: Trans-translation inhibitor. Department of Biochemistry and Molecular Biology, Pennsylvania State University. First reported 2013. View Source
- [2] Naclerio GA, Onyedibe KI, Karanja CW, Aryal UK, Sintim HO. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infectious Diseases. 2022. doi:10.1021/acsinfecdis.1c00613. View Source
